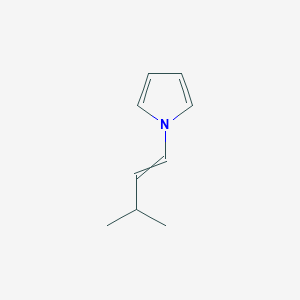![molecular formula C19H18N2O2 B14426523 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one CAS No. 80199-83-3](/img/structure/B14426523.png)
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring through a propanone linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Coupling with Pyrazole: The benzyloxyphenyl intermediate is then coupled with a pyrazole derivative using a suitable coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Propanone Linker:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(1H-pyrazol-1-yl)propan-1-one:
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
80199-83-3 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(4-phenylmethoxyphenyl)-3-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C19H18N2O2/c22-19(11-14-21-13-4-12-20-21)17-7-9-18(10-8-17)23-15-16-5-2-1-3-6-16/h1-10,12-13H,11,14-15H2 |
InChI-Schlüssel |
DZRSBVOAFKOCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CCN3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


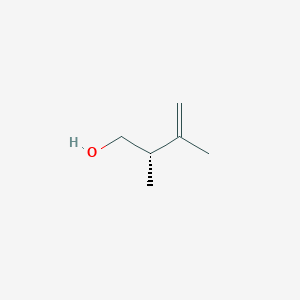

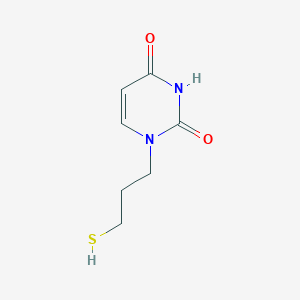
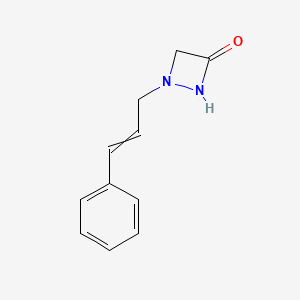
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
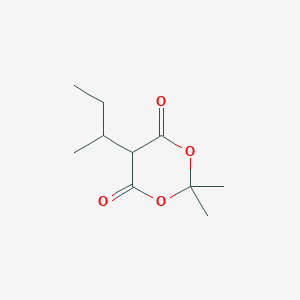
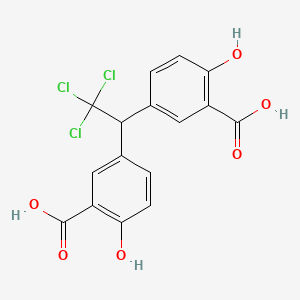
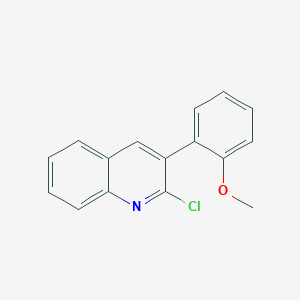
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
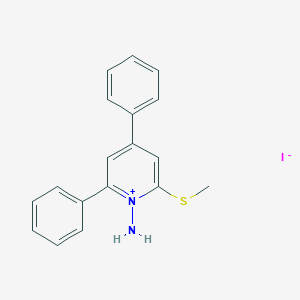


![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
